molecular formula C24H24N6O2S2 B4683367 2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)

2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)

Cat. No. B4683367
M. Wt: 492.6 g/mol
InChI Key: GTQDYQLXCZZVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide), commonly known as EDDT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EDDT is a complex molecule that has shown promising results in various studies, including its use as a fluorescent probe for the detection of metal ions, as well as its potential use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of EDDT is not fully understood. However, studies have suggested that EDDT induces apoptosis in cancer cells by activating the caspase pathway. EDDT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
EDDT has been shown to have several biochemical and physiological effects. Studies have shown that EDDT can induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and selectively detect copper ions with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDDT is its potential use as a fluorescent probe for the detection of metal ions. EDDT has been shown to selectively detect copper ions with high sensitivity and selectivity, making it a promising candidate for use in lab experiments.
However, there are some limitations to the use of EDDT in lab experiments. EDDT is a complex molecule that requires a complex synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of EDDT is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on EDDT. One possible direction is to further investigate the potential use of EDDT as an anti-cancer agent. Studies have shown that EDDT can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another possible direction is to investigate the potential use of EDDT as a fluorescent probe for the detection of other metal ions. While EDDT has been shown to selectively detect copper ions, it is possible that it may also be able to detect other metal ions with high sensitivity and selectivity.
Conclusion:
In conclusion, EDDT is a complex molecule that has shown promising results in various studies. Its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as an anti-cancer agent, make it a promising candidate for further research. While there are some limitations to the use of EDDT in lab experiments, its potential advantages make it a valuable tool for scientific research.

Scientific Research Applications

EDDT has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of EDDT is its use as a fluorescent probe for the detection of metal ions. EDDT has been shown to selectively detect copper ions with high sensitivity and selectivity.
In addition to its use as a fluorescent probe, EDDT has also shown potential as an anti-cancer agent. Studies have shown that EDDT can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-methyl-2-[2-[[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]amino]ethylamino]-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S2/c1-15-19(21(31)29-17-9-5-3-6-10-17)33-23(27-15)25-13-14-26-24-28-16(2)20(34-24)22(32)30-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H,25,27)(H,26,28)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDYQLXCZZVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCNC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
Reactant of Route 2
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2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
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2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
Reactant of Route 4
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2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
Reactant of Route 5
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Reactant of Route 5
2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
Reactant of Route 6
Reactant of Route 6
2,2'-(1,2-ethanediyldiimino)bis(4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)

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